molecular formula C12H19N3O6S B1452773 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate CAS No. 1179369-64-2

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

Cat. No. B1452773
M. Wt: 333.36 g/mol
InChI Key: LDGBVLZTLHOPBA-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate is a sulfuric acid compound . It has a molecular weight of 333.37 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline was synthesized from eugenol methyl ether through a series of reactions including conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and a cyclization reaction of the amide obtained to isoquinoline using sulfuric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3,(H3,13,14);(H2,1,2,3,4) .


Chemical Reactions Analysis

Reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been studied. Products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .


Physical And Chemical Properties Analysis

This compound has a melting point of 261-262 degrees Celsius . It is a high-melting, thermostable crystalline substance, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Scientific Research Applications

Anticonvulsant Properties

6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have demonstrated potent anticonvulsant effects in various animal models of epilepsy. Specifically, a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides were synthesized to deepen the structure-activity relationships (SAR) for this class of compounds. Some synthesized molecules showed superior anticonvulsant properties to topiramate, although they exhibited weak inhibitory activity and low selectivity in enzymatic assays (Gitto et al., 2009).

Cytotoxicity and Antitumor Screening

Compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline showed notable cytotoxicity against various cancer cell lines. In a study, specific derivatives displayed significant activity against Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. Molecular docking simulations indicated that these compounds could initiate apoptosis of cancer cells (Saleh et al., 2020).

Photophysical Properties

Research on the photophysical properties of solutions of 6,7-dimethoxy-3,4-dihydroisoquinoline revealed unique spectral and luminescent characteristics. These properties are associated with solvated initial molecules and their protonated cationic forms, influencing absorption and fluorescence spectra (Dubouski et al., 2006).

Synthesis of Alkaloids

6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have been utilized in the synthesis of various alkaloids. Controlled deprotonation and alkylation processes have been employed to produce benzylisoquinolines and tetrahydroprotoberberines, crucial for the preparation of specific alkaloids like laudanidine and armepavine (Blank & Opatz, 2011).

Chemoselective Reactions

Chemoselective reactions involving 6,7-dimethoxy-3,4-dihydroisoquinoline have been explored, demonstrating the compound's versatility in organic synthesis. These reactions have resulted in various cycloadducts with high regio- and stereoselectivity (Nyerges et al., 2005).

Safety And Hazards

The safety information available indicates that this compound is an irritant .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGBVLZTLHOPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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